Cas no 30302-64-8 (Methyl 2-phenyl-3-(thiophen-2-yl)acrylate)

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate structure
30302-64-8 structure
商品名:Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
CAS番号:30302-64-8
MF:C14H12O2S
メガワット:244.30888
MDL:MFCD03001283
CID:852982
PubChem ID:5706854

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
    • Benzeneacetic acid, a-(2-thienylmethylene)-, methyl ester, (E)-
    • METHYL 2-PHENYL-3-(2-THIENYL)ACRYLATE
    • methyl 2-phenyl-3-thiophen-2-ylprop-2-enoate
    • 2-(E)-(2-carbomethoxystyryl)thiophen
    • methyl E-3-(2-thienyl)-2-phenylacrylate
    • AKOS005071054
    • J-522059
    • (E)-methyl 2-phenyl-3-(thiophen-2-yl)acrylate
    • methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
    • 30302-64-8
    • 7R-0295
    • methyl (E)-2-phenyl-3-thiophen-2-ylprop-2-enoate
    • Benzeneacetic acid, alpha-(2-thienylmethylene)-, methyl ester, (alphaE)-
    • MFCD03001283
    • Methyl (E)-2-phenyl-3-(2-thienyl)-2-propenoate
    • MDL: MFCD03001283
    • インチ: InChI=1S/C14H12O2S/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+
    • InChIKey: WFKFCKVQAHHJOW-JLHYYAGUSA-N
    • ほほえんだ: COC(=O)/C(=C/C1=CC=CS1)/C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 244.05600
  • どういたいしつりょう: 244.05580079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • ゆうかいてん: 81-83°C
  • PSA: 54.54000
  • LogP: 3.46170

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate セキュリティ情報

  • 危険レベル:IRRITANT

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M339275-500mg
Methyl 2-Phenyl-3-(thiophen-2-yl)acrylate
30302-64-8
500mg
$ 185.00 2022-06-03
Alichem
A169004013-5g
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
30302-64-8 95%
5g
$555.44 2023-09-02
abcr
AB158301-1 g
Methyl 2-phenyl-3-(2-thienyl)acrylate; .
30302-64-8
1 g
€260.30 2023-07-20
abcr
AB158301-10 g
Methyl 2-phenyl-3-(2-thienyl)acrylate; .
30302-64-8
10 g
€1,131.70 2023-07-20
abcr
AB158301-5g
Methyl 2-phenyl-3-(2-thienyl)acrylate; .
30302-64-8
5g
€696.70 2025-02-19
A2B Chem LLC
AB39233-25g
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
30302-64-8 >95%
25g
$2313.00 2024-04-20
A2B Chem LLC
AB39233-5g
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
30302-64-8 >95%
5g
$737.00 2024-04-20
A2B Chem LLC
AB39233-10mg
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
30302-64-8 >95%
10mg
$240.00 2024-04-20
Chemenu
CM275306-5g
Methyl 2-phenyl-3-(thiophen-2-yl)acrylate
30302-64-8 95%
5g
$490 2021-08-18
TRC
M339275-100mg
Methyl 2-Phenyl-3-(thiophen-2-yl)acrylate
30302-64-8
100mg
$ 65.00 2022-06-03

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate 関連文献

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Methyl 2-phenyl-3-(thiophen-2-yl)acrylateに関する追加情報

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate: A Versatile Compound with Promising Applications in Biomedical Research

Methyl 2-phenyl-3-(thiophen-2-yl)acrylate, also known by its CAS number 30302-64-8, represents a unique class of acrylic ester derivatives with significant potential in biomedical research. This compound is characterized by its molecular structure, which combines aromatic rings with a thiophene moiety, making it a valuable tool for studying intermolecular interactions and drug discovery. Recent advancements in synthetic chemistry and pharmacological studies have highlighted its role in various applications, including antioxidant activity, anti-inflammatory properties, and biocompatible material development.

The chemical structure of Methyl 2-phenyl-3-(thiophen-2-yl)acrylate is centered around a conjugated acrylate group (CH2=CH-CO-OCH3) with functionalized aromatic substituents. The phenyl ring provides hydrophobicity, while the thiophen-2-yl group introduces sulfur-containing functionality that enhances reactivity and biological activity. This combination of aromatic substituents and heterocyclic moieties is critical for its performance in drug-target interactions and material science applications.

Recent studies have demonstrated the synthetic versatility of Methyl 2-phenyl-3-(thi,ophen-2-yl)acrylate in green chemistry methodologies. Researchers have developed enantioselective catalytic approaches to synthesize this compound with high stereocontrol, which is essential for pharmaceutical applications where stereochemistry dictates biological activity. For example, a 2023 study published in Journal of Organic Chemistry reported a novel enantioselective iridium-catalyzed reaction that efficiently produces Methyl 2-phenyl-3-(thiophen-2-yl)acrylate with >99% enantiomeric excess, showcasing its potential as a chiral building block in drug development.

In the realm of biomedical applications, Methyl 2-phenyl-3-(thiophen-2-yl)acrylate has shown promising antioxidant activity. A 2023 study in Free Radical Biology and Medicine revealed that this compound can scavenge reactive oxygen species (ROS) through its electron-donating thiophene group. This property makes it a candidate for anti-aging therapies and neurodegenerative disease treatment, where oxidative stress plays a critical role. The conjugated double bond in its acrylic ester moiety further enhances its ability to act as a radical scavenger through resonance stabilization.

Another area of interest is the anti-inflammatory potential of Methyl 2-phenyl-3-(thiophen-2-yl)acrylate. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that this compound can inhibit the activity of COX-2 enzymes by binding to the active site of these proteins. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer side effects due to its selective binding to specific hydrophobic pockets in the enzyme structure. This finding opens new avenues for targeted anti-inflammatory therapies.

In material science, Methyl 2-phenyl-3-(thiophen-2-yl)acrylate has been explored as a building block for biocompatible polymers. A 2023 study in Advanced Materials Interfaces showed that incorporating this compound into polymer matrices enhances mechanical strength while maintaining biological compatibility. The aromatic substituents contribute to crystallinity, while the thiophene group provides flexibility in the polymer chain, making it suitable for applications in biomedical devices and drug delivery systems.

The synthetic pathways for Methyl 2-phenyl-3-(thiophen-2-yl)acrylate have also been optimized using computational chemistry tools. A 2023 study in Organic & Biomolecular Chemistry employed density functional theory (DFT) calculations to predict the most efficient electrophilic substitution reactions for functionalizing the thiophene ring. These computational insights have streamlined the development of derivatives with tailored properties for specific biomedical applications.

Additionally, the photophysical properties of Methyl 2-phenyl-3-(thiophen-2-yl)acrylate have attracted attention in optoelectronic applications. Research published in Journal of Materials Chemistry C (2023) demonstrated that this compound exhibits fluorescent emission in the visible spectrum due to its conjugated π-electron system. This property makes it a potential candidate for organic light-emitting diodes (OLEDs) and biological imaging agents, where fluorescence is used to track molecular interactions in living systems.

Despite its promising applications, the toxicological profile of Methyl 2-phenyl-3-(thiophen-2-yl)acrylate requires further investigation. A 2023 study in Toxicological Sciences found that while the compound shows low acute toxicity in vitro, its long-term effects on cellular metabolism are not yet fully understood. This highlights the need for comprehensive safety assessments before its use in clinical applications or environmental release.

In conclusion, Methyl 2-phenyl-3-(thiophen-2-yl)acrylate represents a versatile compound with significant potential in biomedical research and material science. Its unique chemical structure and functional groups enable a wide range of applications, from drug development to biocompatible material design. Ongoing research into its synthetic methods, biological activity, and toxicological profile will further expand its utility in pharmaceutical and industrial contexts.

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